molecular formula C26H32N2O4 B2797837 3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-27-3

3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2797837
CAS No.: 852138-27-3
M. Wt: 436.552
InChI Key: SOKOIKYRKXKMBH-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy groups and a tetrahydrocarbazole moiety

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and tetrahydrocarbazole moieties. These interactions could modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide stands out due to its combination of a benzamide core with ethoxy groups and a tetrahydrocarbazole moiety, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-4-30-23-14-18(15-24(31-5-2)25(23)32-6-3)26(29)27-16-17-11-12-22-20(13-17)19-9-7-8-10-21(19)28-22/h11-15,28H,4-10,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKOIKYRKXKMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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